molecular formula C38H44P2 B12870127 [P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)

[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)

Cat. No.: B12870127
M. Wt: 562.7 g/mol
InChI Key: OYSAXWINBWETMR-UHFFFAOYSA-N
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Description

[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is a chiral phosphine ligand used in various catalytic processes. It is known for its high efficiency and selectivity in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine ligands.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is unique due to its high efficiency and selectivity in asymmetric synthesis. Its chiral nature and ability to form stable complexes with various metal centers make it a valuable ligand in both research and industrial applications .

Properties

Molecular Formula

C38H44P2

Molecular Weight

562.7 g/mol

IUPAC Name

cyclohexyl-[2-[2-[cyclohexyl(phenyl)phosphanyl]-6-methylphenyl]-3-methylphenyl]-phenylphosphane

InChI

InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3,5,7-8,11-12,15-20,23-24,27-28,32,34H,4,6,9-10,13-14,21-22,25-26H2,1-2H3

InChI Key

OYSAXWINBWETMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)P(C2CCCCC2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5CCCCC5)C6=CC=CC=C6)C

Origin of Product

United States

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